Pellitorine

Description

This compound has been reported in Artemisia indica, Achillea asiatica, and other organisms with data available.

consists of piper sylvaticum Roxb.; structure

Structure

3D Structure

Properties

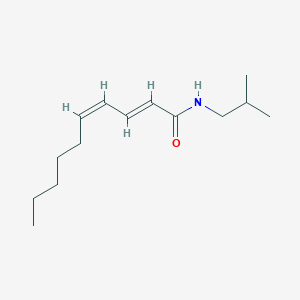

IUPAC Name |

(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGQQZHFHJDIRE-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019978 | |

| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless off-white to yellow solid; Spicy herb-type aroma | |

| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | N-Isobutyl (E,E)-2,4-decadienamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18836-52-7 | |

| Record name | Pellitorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pellitorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Isobutyl-deca-2,4-dienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELLITORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IS5231171 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pellitorine's Cytotoxic Effects on Cancer Cells: An Analysis of Available Data

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Pellitorine, a natural alkylamide found in various plants of the Piperaceae family, has demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anti-cancer agent. This technical guide synthesizes the publicly available scientific literature on the mechanism of action of this compound in cancer cells, focusing on its cytotoxic activity. While research into its specific molecular pathways is limited, this document provides a comprehensive overview of the existing data, including quantitative cytotoxicity values and relevant experimental methodologies.

Cytotoxic Activity of this compound

Studies have confirmed the cytotoxic potential of this compound against human promyelocytic leukemia (HL60) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in these cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HL60 | Human Promyelocytic Leukemia | 13.0[1] |

| MCF-7 | Breast Cancer | 1.8[1] |

These findings indicate that this compound exhibits potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line.[1]

Experimental Protocols: Cytotoxicity Assessment

The primary method cited in the literature for determining the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol

-

Cell Culture: HL60 and MCF-7 cells were cultured and maintained in an appropriate growth medium.

-

Cell Seeding: Exponentially growing cells were seeded in a 96-well flat-bottom microplate at a density of 5 × 10⁵ cells/mL.

-

Treatment: A stock solution of this compound was prepared and serially diluted to various concentrations. These dilutions were then added to the wells containing the cells. Control wells with untreated cells were also included.

-

Incubation: The culture plate was incubated for three days at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition and Incubation: Following the treatment period, the MTT reagent was added to each well, and the plate was further incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The absorbance of the wells was measured using a colorimeter. The fraction of surviving cells relative to the untreated control was determined, and the IC50 value was calculated from the dose-response curve.[1]

Gaps in Current Knowledge and Future Directions

Despite the promising cytotoxic activity of this compound, the current body of scientific literature lacks in-depth studies on its specific molecular mechanism of action in cancer cells. Key areas that remain to be elucidated include:

-

Signaling Pathways: The effects of this compound on critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, have not been reported. Understanding how this compound modulates these pathways is crucial for targeted drug development.

-

Apoptosis Induction: While cytotoxicity is established, the precise mechanism of cell death induced by this compound is unknown. Investigations into the involvement of key apoptotic regulators, such as the Bcl-2 family of proteins and the activation of caspases, are necessary.

-

Cell Cycle Arrest: It is unclear whether this compound's cytotoxic effects are mediated through the arrest of the cell cycle at specific checkpoints. Studies on the influence of this compound on cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins would provide valuable insights.

Research on other alkaloids, such as piperine, has shown that they can induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway in cancer cells.[2] Additionally, various alkaloids have been shown to induce cell cycle arrest and apoptosis through the modulation of different signaling pathways.[3][4] These findings in related compounds suggest potential avenues of investigation for this compound.

Future research should focus on these unexplored areas to build a comprehensive understanding of this compound's anti-cancer properties. Such studies will be instrumental in evaluating its potential as a lead compound for the development of novel cancer therapeutics.

References

- 1. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

Pellitorine from Piper nigrum: A Technical Guide to its Biological Activity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pellitorine, a prominent N-alkylamide isolated from the roots and fruits of Piper nigrum (black pepper), has garnered significant scientific interest due to its diverse and potent biological activities. This document provides a comprehensive technical overview of the extraction, isolation, and multifaceted pharmacological properties of this compound. It details the compound's cytotoxic, insecticidal, anti-inflammatory, and neuroprotective effects, among others. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols and mechanisms of action, including relevant signaling pathways, are described to facilitate further research and development.

Extraction and Isolation from Piper nigrum

This compound is primarily isolated from the roots of Piper nigrum. The process involves solvent extraction followed by acid-base treatment and chromatographic purification.

Experimental Protocol: Extraction and Isolation

A standard protocol for the isolation of this compound from Piper nigrum roots is as follows[1][2]:

-

Extraction :

-

Acid-Base Treatment :

-

The dried ethanol extract is dissolved in a 5% aqueous hydrochloric acid solution (e.g., 1 L)[1][2].

-

The acidic solution is filtered to remove non-alkaloidal substances[1][2].

-

The filtrate is then basified to a pH of 10 using a concentrated ammonia solution[1][2].

-

The liberated alkaloids, including this compound, are exhaustively extracted from the basified solution using chloroform[1][2].

-

-

Purification :

-

The chloroform extract is washed with distilled water and dried over anhydrous sodium sulfate[2].

-

The solvent is removed under reduced pressure to yield an oily extract[2].

-

This crude extract is then subjected to column chromatography over silica gel[2].

-

Fractions are collected and analyzed, with those containing pure this compound being combined[2].

-

Visualization: Extraction and Isolation Workflow

References

- 1. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum [mdpi.com]

Pellitorine as a potential anti-cancer lead compound

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pellitorine, a naturally occurring isobutylamide alkaloid found in the roots of Piper nigrum (black pepper) and other plants of the Piper species, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound as a potential anti-cancer lead compound, with a focus on its mechanism of action, experimental data, and relevant protocols for researchers in drug discovery and development.

Cytotoxic Activity of this compound

In vitro studies have established the cytotoxic potential of this compound against human cancer cell lines. Notably, research has demonstrated its efficacy against human promyelocytic leukemia (HL60) and breast cancer (MCF-7) cells.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| HL60 | Human Promyelocytic Leukemia | 13.0 | ~58.2 | |

| MCF-7 | Human Breast Adenocarcinoma | 1.8 | ~8.1 |

¹Estimated based on a molecular weight of 223.35 g/mol for this compound.

Mechanism of Action

While the precise molecular mechanisms underlying the anti-cancer activity of this compound are still under investigation, preliminary evidence suggests the induction of apoptosis as a key mechanism. The related compound, piperine, also found in Piper nigrum, has been more extensively studied and has been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and p53 pathways. Further research is warranted to determine if this compound exerts its anti-cancer effects through similar mechanisms.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. While direct evidence for this compound-induced apoptosis is still emerging, the cytotoxic data strongly suggests this as a likely mechanism. For the related compound piperine, studies have shown it can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Cell Cycle Regulation

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit dysregulated cell cycle control. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. The effect of this compound on cell cycle progression in cancer cells is an area that requires further investigation. Studies on piperine have demonstrated its ability to induce cell cycle arrest at the G1 or G2/M phase in different cancer cell lines.

Signaling Pathways

Key signaling pathways that regulate cell survival, proliferation, and apoptosis are often dysregulated in cancer. The PI3K/Akt/mTOR and p53 pathways are critical regulators of these processes and are common targets for anti-cancer drug development. While the direct impact of this compound on these pathways is yet to be fully elucidated, the known anti-cancer effects of piperine through modulation of these pathways provide a strong rationale for investigating similar effects for this compound.

Below is a hypothetical signaling pathway diagram illustrating potential targets for this compound, based on the known mechanisms of related compounds like piperine.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

Neurotoxic Effects of Pellitorine and Related Isobutylamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the neurotoxic effects of pellitorine, a prominent N-isobutylamide found in plants such as Anacyclus pyrethrum and Piper nigrum. This document synthesizes current research to detail the mechanisms of action, quantitative toxicity data, and key experimental methodologies relevant to the study of these compounds.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary neurotoxic action of this compound and related isobutylamides is attributed to their interaction with voltage-gated sodium channels (VGSCs). These transmembrane proteins are fundamental to the initiation and propagation of action potentials in neurons.

This compound acts as a VGSC agonist, binding to the channel and stabilizing its open state. This action is functionally similar to that of pyrethroid insecticides. The binding prevents the channel's normal inactivation process, leading to a persistent influx of sodium ions (Na+). The consequence of this sustained Na+ current is a prolonged depolarization of the neuronal membrane, resulting in a state of hyperexcitability, uncontrolled neurotransmitter release, and eventual paralysis of the nerve cell.

Quantitative Neurotoxicity and Cytotoxicity Data

Quantitative data on the toxicity of this compound is available from various in vitro and in vivo studies. While specific neurotoxicity values like IC50 on neuronal cell lines are not extensively reported in the provided literature, cytotoxicity data against cancer cell lines and acute toxicity in animal models offer valuable insights.

| Compound | Assay Type | Model System | Result | Source |

| This compound | Cytotoxicity (IC50) | HL-60 (Human promyelocytic leukemia) | 13.0 µg/mL | |

| This compound | Cytotoxicity (IC50) | MCF-7 (Human breast cancer) | 1.8 µg/mL | |

| This compound | TRPV1 Antagonism (IC50) | Capsaicin-evoked Ca2+ uptake | 154 µg/mL (0.69 mM) | |

| A. pyrethrum Extract | Acute Oral Toxicity (LD50) | Swiss Mice | > 2000 mg/kg (No mortality observed) | |

| Pyrethrins (General) | Acute Oral Toxicity (LD50) | Vertebrates (General) | ~1500 mg/kg |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%. LD50 (Lethal Dose 50%) is the dose required to be lethal for 50% of the tested population.

Downstream Signaling Pathways in this compound-Induced Neurotoxicity

The initial hyperexcitability triggered by VGSC modulation initiates a cascade of downstream events culminating in neuronal cell death. This cascade involves calcium dysregulation, oxidative stress, and the activation of apoptotic pathways.

-

Excitotoxicity and Calcium Overload: Prolonged neuronal depolarization leads to excessive release of excitatory neurotransmitters like glutamate. This over-stimulates postsynaptic receptors (e.g., NMDA receptors), causing a massive and uncontrolled influx of calcium ions (Ca2+).

-

Mitochondrial Dysfunction and Oxidative Stress: The resulting intracellular calcium overload disrupts mitochondrial function. This impairment leads to a breakdown in cellular energy metabolism and the overproduction of reactive oxygen species (ROS), inducing a state of severe oxidative stress.

-

Apoptosis Activation: High levels of ROS and mitochondrial damage are potent triggers for the intrinsic apoptotic pathway. This process involves the release of cytochrome c from mitochondria, which in turn activates a cascade of cysteine proteases known as caspases (e.g., caspase-3). Activated caspases execute the final stages of programmed cell death by cleaving essential cellular proteins.

Experimental Protocols

Assessing the neurotoxic potential of isobutylamides requires robust and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell viability and cytotoxicity.

Protocol: In Vitro Neurotoxicity Assessment using MTT Assay

This protocol provides a generalized workflow for assessing the effect of this compound on the viability of a neuronal cell line, such as SH-SY5Y or PC12.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add

Pellitorine as a Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds like capsaicin, the active component in chili peppers. Predominantly expressed in primary sensory neurons, its activation leads to the sensation of pain, making it a significant target for the development of novel analgesics. While many compounds have been identified as TRPV1 agonists, the discovery of potent and selective antagonists is a key objective in pain management research. This document provides a detailed overview of pellitorine, a naturally occurring alkylamide, and its role as a documented antagonist of the TRPV1 receptor.

This compound, an aliphatic alkylamide structurally analogous to capsaicin, has been identified as an antagonist of the TRPV1 ion channel. Isolated from the fresh fruits of Tetradium daniellii, this finding marks the first instance of a TRPV1 antagonist being reported from Evodia species, which have traditionally been a source of TRPV1 agonists. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with this compound's inhibitory action on TRPV1.

Quantitative Data: Inhibitory Activity of this compound

The primary evidence for this compound's antagonist activity comes from its ability to inhibit the activation of the TRPV1 channel by the canonical agonist, capsaicin. The key quantitative measure of this inhibition is the half-maximal inhibitory concentration (IC50), which was determined in a functional calcium uptake assay.

| Compound | Assay Type | Cell Line | Agonist & Concentration | IC50 Value | Reference |

| This compound | Capsaicin-evoked Ca2+ uptake | TRPV1-transfected HaCaT cells | Capsaicin (2 µM) | 154 µg/ml (0.69 mM) |

Mechanism of Action and Signaling Pathways

This compound, with its chemical structure (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is a structural analogue of capsaicin. This structural similarity suggests a competitive antagonism mechanism, where this compound may bind to the same vanilloid binding pocket on the TRPV1 channel as capsaicin, thereby preventing the agonist-induced conformational change that leads to channel opening and subsequent Ca2+ influx.

The activation of TRPV1 by an agonist like capsaicin initiates a signaling cascade that results in neuronal depolarization and the propagation of a pain signal. This compound, acting as an antagonist, blocks this initial step.

Pellitorine: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pellitorine, a naturally occurring isobutylamide found in plants of the Asteraceae and Piperaceae families, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The document summarizes key findings from in vitro and in vivo studies, presenting data in a structured format to facilitate comparison and further research. Detailed experimental protocols are provided for the key assays cited, and the core signaling pathways involved in this compound's anti-inflammatory effects are visually represented through diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry who are investigating the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, an alkylamide, has demonstrated a range of biological effects, including insecticidal, analgesic, and anti-cancer properties. This guide focuses specifically on its potent anti-inflammatory activities.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. The principal pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, this compound has been shown to act as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which plays a role in inflammation and pain signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to suppress the activation of NF-κB in response to LPS stimulation. This inhibition is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, are also critical in regulating the production of inflammatory mediators. This compound has been observed to suppress the phosphorylation of ERK1/2 in response to inflammatory stimuli. By inhibiting ERK1/2 activation, this compound can downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Antagonism of TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that is activated by various noxious stimuli, including heat, capsaicin, and inflammatory mediators. Activation of TRPV1 contributes to the sensation of pain and the release of pro-inflammatory neuropeptides. This compound has been identified as an antagonist of TRPV1, blocking capsaicin-evoked calcium uptake. This antagonism may contribute to its analgesic and anti-inflammatory effects by preventing the signaling cascade initiated by TRPV1 activation.

Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Target/Assay | Cell Line | Stimulus | This compound Concentration | Effect | IC50 | Reference |

| TRPV1 Antagonism | Not specified | Capsaicin | - | Blocked Ca2+ uptake | 154 µg/mL (0.69 mM) | |

| TNF-α Production | HUVECs | LPS | Not specified | Suppression | - | |

| IL-6 Production | HUVECs | LPS | Not specified | Suppression | - | |

| NF-κB Activation | HUVECs | LPS | Not specified | Suppression | - | |

| ERK1/2 Activation | HUVECs | LPS | Not specified | Suppression | - | |

| Cell Adhesion Molecule (CAM) Expression | HUVECs | LPS | Not specified | Inhibition | - | |

| Monocyte Adhesion & Transendothelial Migration | HUVECs | LPS | Not specified | Inhibition | - |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Assay | This compound Dosage | Effect | Reference |

| Mice | LPS-induced Hyperpermeability | Not specified | Suppression | |

| Mice | LPS-induced Leukocyte Migration | Not specified | Suppression | |

| Mice | LPS-induced Lethal Endotoxemia | Not specified | Reduced mortality |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to model the vascular endothelium's response to inflammation.

-

Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM) supplemented with fetal bovine serum (FBS), growth factors, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours) depending on the endpoint being measured.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Culture supernatants from treated and untreated HUVECs are collected.

-

The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength using a microplate reader.

-

Cytokine concentrations are calculated based on a standard curve.

-

-

Method: Western Blotting.

-

Procedure:

-

Protein Extraction: Whole-cell lysates are prepared from HUVECs using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the p65 subunit of NF-κB, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Assays

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Mice are treated with this compound or a vehicle control.

-

After a set time, LPS is administered intraperitoneally to induce inflammation.

-

Evans blue dye (which binds to serum albumin) is injected intravenously.

-

After a circulation period, the mice are euthanized, and peritoneal lavage is performed to collect the extravasated dye.

-

The amount of Evans blue in the peritoneal fluid is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

A reduction in the amount of extravasated dye in the this compound-treated group compared to the control group indicates a protective effect against vascular hyperpermeability.

-

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Mice are pre-treated with this compound or a vehicle.

-

LPS is administered intraperitoneally to induce leukocyte migration into the peritoneal cavity.

-

After a specified time (e.g., 4-6 hours), the mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS).

-

The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer.

-

A differential count can be performed after cytocentrifugation and staining to determine the numbers of specific leukocyte populations (e.g., neutrophils, macrophages).

-

A decrease in the number of migrated leukocytes in the this compound-treated group indicates an anti-inflammatory effect.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties through its multifaceted mechanisms of action, including the inhibition of the NF-κB and MAPK/ERK signaling pathways and antagonism of the TRPV1 channel. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological profile of this compound and explore its development as a novel anti-inflammatory drug. Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its efficacy in various preclinical models of inflammatory diseases.

Unveiling Pellitorine: A Historical and Technical Guide to its Discovery and Isolation

For Immediate Release

A comprehensive technical guide detailing the historical discovery, isolation, and molecular interactions of pellitorine has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the pioneering work that brought this potent bioactive compound to light, alongside modern understandings of its mechanisms of action.

This compound, a pungent N-isobutylamide, was first isolated in 1895 by Wyndham R. Dunstan and Henry Garnett from the roots of Anacyclus pyrethrum, commonly known as pellitory root. Their seminal work, published in the Journal of the Chemical Society, Transactions, laid the foundation for over a century of research into the compound's unique chemical properties and biological activities. This guide revisits their original methods and places them in the context of contemporary scientific knowledge.

Historical Context and Initial Discovery

The late 19th century was a period of significant advancement in the field of natural product chemistry. Working at the Scientific and Technical Department of the Imperial Institute in London, Dunstan and Garnett embarked on a systematic investigation of the constituents of pellitory root, a plant with a long history of use in traditional medicine for its sialagogue (saliva-inducing) and analgesic properties. Their research culminated in the isolation of a crystalline substance they named "this compound," which they identified as the source of the root's characteristic pungent taste.

Original Experimental Protocol: Isolation of this compound (Dunstan and Garnett, 1895)

The method employed by Dunstan and Garnett, while rudimentary by modern standards, demonstrates the ingenuity of early chemists. The following is a detailed description of their original protocol:

1. Extraction:

-

Finely powdered pellitory root was subjected to exhaustive percolation with alcohol.

-

The resulting alcoholic extract was concentrated by distillation to a syrupy consistency.

2. Initial Purification:

-

The concentrated extract was mixed with a solution of lead acetate to precipitate tannins and other impurities.

-

The filtrate was then treated with hydrogen sulfide to remove excess lead.

-

The resulting solution was filtered and the alcohol was removed by distillation.

3. Isolation of the Active Principle:

-

The aqueous residue was repeatedly shaken with ether.

-

The ethereal solution, containing the crude this compound, was separated and the ether was distilled off.

4. Crystallization:

-

The oily residue was dissolved in a small volume of alcohol.

-

Upon cooling this solution in a freezing mixture, a crystalline substance separated.

-

This crystalline material was collected and recrystallized from alcohol to yield pure this compound.

Experimental Workflow: Original Isolation of this compound

Quantitative Data from Early Investigations

The initial characterization of this compound by Dunstan and Garnett provided the first quantitative data on this novel compound. While modern spectroscopic techniques were not available, their work laid the groundwork for future structural elucidation.

| Property | Reported Value (Dunstan and Garnett, 1895) | Modern Accepted Value |

| Melting Point | 72 °C | 69-72 °C |

| Elemental Composition (C) | ~76.7% | 75.29% |

| Elemental Composition (H) | ~10.5% | 11.28% |

| Elemental Composition (N) | ~6.4% | 6.27% |

| Molecular Formula | C₁₄H₂₅NO | C₁₄H₂₅NO |

Modern Understanding of this compound's Signaling Pathways

Contemporary research has revealed that this compound exerts its biological effects through interactions with specific molecular targets, primarily ion channels. This understanding opens avenues for its potential application in drug development.

Interaction with Transient Receptor Potential Vanilloid 1 (TRPV1)

This compound is known to be an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin (the pungent component of chili peppers), and protons. Its activation leads to the sensation of pain. By blocking the activation of TRPV1, this compound can produce an analgesic effect.

Signaling Pathway: this compound as a TRPV1 Antagonist

Insecticidal Activity and Interaction with Voltage-Gated Sodium Channels

This compound exhibits significant insecticidal properties, a characteristic shared with other natural products like pyrethrins. Its primary mode of action in insects is believed to be the modulation of voltage-gated sodium channels.[2] These channels are crucial for the propagation of nerve impulses. This compound is thought to bind to these channels, forcing them to remain open and causing a state of hyperexcitability in the insect's nervous system, leading to paralysis and death.

Logical Relationship: this compound's Insecticidal Mechanism

Conclusion

From its initial discovery in the late 19th century to its current status as a molecule of interest for its analgesic and insecticidal properties, this compound has a rich scientific history. The pioneering work of Dunstan and Garnett provided the essential first steps in understanding this fascinating natural product. Modern research continues to build upon their foundation, elucidating the molecular mechanisms that underpin its potent biological activities. This guide serves as a valuable resource for researchers seeking to understand the history and technical details of this compound's journey from a traditional medicinal plant to a well-characterized bioactive compound.

References

The Pharmacological Profile of Pellitorine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pellitorine, a naturally occurring N-alkylamide found predominantly in plants of the Asteraceae and Piperaceae families, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed summaries of its anti-inflammatory, cytotoxic, antiplatelet, larvicidal, antiprotozoal, and enzyme-inhibitory properties are presented. Furthermore, this guide includes detailed experimental protocols and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound, chemically known as (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is an unsaturated aliphatic amide responsible for the characteristic pungent taste of several medicinal plants, including Anacyclus pyrethrum and Piper nigrum. Traditionally, these plants have been used in various folk medicine systems for their analgesic, anti-inflammatory, and insecticidal properties. Modern pharmacological studies have begun to validate these traditional uses and have uncovered a broader spectrum of biological activities, positioning this compound as a promising lead compound for the development of novel therapeutics. This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacological potential of this compound.

Pharmacodynamics: Mechanism of Action and Biological Activities

This compound exerts a wide range of pharmacological effects by modulating various cellular targets and signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the High Mobility Group Box 1 (HMGB1) signaling pathway. HMGB1 is a key late-phase mediator of inflammation. This compound has been shown to suppress the release of HMGB1 and inhibit HMGB1-mediated inflammatory responses in human umbilical vein endothelial cells (HUVECs). This includes the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the inhibition of the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinases 1/2 (ERK1/2).

This compound also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

Cytotoxic Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines. It has been shown to be particularly effective against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells.

Antiplatelet and Antithrombotic Activity

Larvicidal and Insecticidal Activity

This compound is a potent larvicide, particularly against the yellow fever mosquito, Aedes aegypti. Its mechanism of action involves the inhibition of V-type H+-ATPase and aquaporin 4, leading to disruption of osmoregulation and ultimately, cell death in the larval midgut and anal gills.

Antiprotozoal Activity

This compound has shown promising antiprotozoal activity, notably against the malaria parasite, Plasmodium falciparum.

Enzyme Inhibitory Activity

This compound acts as an inhibitor of several key enzymes:

-

α-Glucosidase: this compound inhibits α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests its potential in the management of type 2 diabetes.

-

Acyl-CoA: Cholesterol Acyltransferase (ACAT): this compound inhibits ACAT, an enzyme responsible for the esterification of cholesterol. This suggests a potential role in managing hypercholesterolemia.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

This compound acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. It blocks capsaicin-evoked Ca2+ uptake, suggesting its potential as an analgesic.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of this compound.

Table 1: In Vitro Efficacy of this compound

| Activity | Target/Cell Line | Parameter | Value | Reference |

| Cytotoxicity | HL-60 (Human promyelocytic leukemia) | IC50 | 13.0 µg/mL | |

| Cytotoxicity | MCF-7 (Human breast cancer) | IC50 | 1.8 µg/mL | |

| Larvicidal Activity | Aedes aegypti (Third instar larvae) | LC50 | 2.21 mg/L | |

| Antiprotozoal Activity | Plasmodium falciparum | IC50 | 3.3 µg/mL | |

| α-Glucosidase Inhibition | α-Glucosidase | IC50 | 34.43 µg/mL | |

| TRPV1 Antagonism | Capsaicin-evoked Ca2+ uptake | IC50 | 154 µg/mL (0.69 mM) |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Piper sarmentosum extract)

| Parameter | Value | Reference |

| Cmax (Maximum plasma concentration) | 34.77 ± 1.04 ng/mL | |

| Tmax (Time to reach Cmax) | 8 h | |

| t1/2 (Half-life) | 18.64 ± 1.65 h | |

| MRT (Mean Residence Time) | 26.00 ± 0.149 h |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-inflammatory Assays

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS) or HMGB1.

The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against NF-κB p65, phospho-ERK1/2, total ERK1/2, or a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antiplatelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Pellitorine's Impact on Adipogenesis and Lipid Accumulation: A Technical Guide

Executive Summary: Pellitorine, a bioactive alkamide primarily found in plants like Anacyclus pyrethrum and Piper nigrum, has demonstrated notable anti-adipogenic properties.[1][2] Research indicates that this compound effectively suppresses the differentiation of preadipocytes and reduces lipid accumulation in mature adipocytes. The primary mechanism involves the modulation of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor γ (PPARγ), through a signaling cascade initiated by the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[1][2][3] This guide provides an in-depth analysis of the quantitative effects, underlying molecular pathways, and key experimental methodologies used to evaluate this compound's role in adipocyte biology.

Introduction to this compound and Adipogenesis

Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-laden adipocytes, a fundamental process in the development of adipose tissue.[4] The regulation of this process is critical, as excessive adipose tissue expansion is a hallmark of obesity and is associated with numerous metabolic disorders. Key transcription factors, particularly PPARγ and CCAAT/enhancer-binding protein α (C/EBPα), orchestrate the gene expression program that drives adipocyte differentiation and lipogenesis—the synthesis of fatty acids and their subsequent esterification into triglycerides for storage.[5][6][7]

This compound (trans-pellitorine) is an N-isobutylalkanamide recognized for a range of biological activities.[8][9] Recent scientific focus has shifted towards its potential as a metabolic regulator, specifically its ability to interfere with adipogenesis and lipid storage, making it a compound of interest for obesity and metabolic disease research.[1][2]

Quantitative Effects of this compound on Adipocyte Biology

Studies utilizing the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have quantified the inhibitory effects of this compound.[10] Treatment with trans-pellitorine during adipocyte differentiation and maturation leads to a significant and concentration-dependent reduction in lipid content.

Table 1: Summary of Quantitative Data on this compound's Effects in 3T3-L1 Adipocytes

| Parameter Measured | Treatment Condition | Concentration Range | Quantitative Effect | Reference |

| Lipid Accumulation | Applied during differentiation & maturation (12 days) | 1 nM - 1 µM | Up to 8.84 ± 4.97% reduction | [1][2] |

| Lipid Accumulation | Applied during maturation only (10 days) | 1 nM - 1 µM | Up to 7.49 ± 5.08% reduction | [1][2] |

| Gene Expression | Applied during differentiation & maturation | 1 µM | Significant decrease in PPARγ mRNA | [1][2] |

| Gene Expression | Applied during differentiation & maturation | 1 µM | Significant decrease in Fatty Acid Synthase (FAS) mRNA | [1] |

| Protein Expression | Applied during differentiation & maturation | 1 µM | Significant decrease in PPARγ protein levels | [1][2] |

| microRNA Expression | Applied during differentiation & maturation | 1 µM | 1.53 ± 0.31 fold increase in mmu-miR-let-7b | [3] |

| microRNA Expression | Applied during differentiation & maturation | 1 µM | 1.50 ± 0.25 fold increase in mmu-miR-103 | [3] |

| Fatty Acid Uptake | Pre-treatment of mature adipocytes (30 min) | 0.01 - 10 µM | Significant decrease in short-term fatty acid uptake | [1] |

Molecular Mechanism of Action

This compound exerts its anti-adipogenic effects through a multi-faceted signaling pathway that converges on the downregulation of PPARγ.

Role of TRP Channels: TRPV1 and TRPA1

The anti-adipogenic activity of this compound is dependent on the activation of the ion channels TRPV1 and TRPA1.[1][2] Blockade of TRPV1 with a specific inhibitor negates the lipid-reducing effects of this compound.[1][2] Similarly, antagonizing the TRPA1 channel demonstrates its involvement, particularly in the early-to-intermediate stages of adipogenesis.[1][2] Activation of these channels is believed to increase intracellular calcium, a key event initiating the downstream signaling cascade.[3]

Downregulation of PPARγ via microRNA

A key mechanistic discovery is that this compound treatment upregulates the expression of specific microRNAs. Notably, it increases levels of mmu-let-7b, a microRNA that has been directly associated with the suppression of PPARγ levels.[1][2][3] By reducing both the gene and protein expression of PPARγ, this compound effectively dismantles the central regulatory machinery of adipogenesis.[1][2] This leads to the subsequent downregulation of PPARγ target genes essential for lipogenesis, such as Fatty Acid Synthase (FAS).[1]

Experimental Protocols

The following section details the core methodologies for investigating the effects of this compound on adipogenesis in 3T3-L1 cells.

3T3-L1 Cell Culture and Adipocyte Differentiation

-

Cell Culture : 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Differentiation : Two days post-confluence (Day 0), differentiation is induced by changing the medium to a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

This compound Treatment : this compound (or vehicle control, e.g., ethanol) is added concurrently with the differentiation medium and in subsequent medium changes.

-

Maturation : On Day 2, the medium is replaced with DMEM, 10% FBS, and 1 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with medium changes every two days until full differentiation (typically Day 8-12).

Quantification of Lipid Accumulation (Oil Red O Staining)

-

Fixation : Differentiated adipocytes in culture plates are washed with Phosphate-Buffered Saline (PBS) and fixed with 10% formalin for 1 hour.

-

Staining : After washing with water, cells are incubated with a freshly prepared Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol) for 1-2 hours at room temperature to stain intracellular lipid droplets.

-

Washing : The staining solution is removed, and plates are washed multiple times with water to remove excess stain.

-

Quantification : The stained lipid droplets are eluted by adding 100% isopropanol to each well and incubating for 10 minutes. The absorbance of the eluate is measured spectrophotometrically at a wavelength of approximately 510 nm. The absorbance value is directly proportional to the amount of accumulated lipid.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qPCR) : Total RNA is extracted from cells at various time points during differentiation. It is then reverse-transcribed into cDNA. qPCR is performed using specific primers for target genes (PPARγ, C/EBPα, FAS, etc.) and a reference gene (e.g., β-actin or GAPDH) to determine relative mRNA expression levels.

-

Western Blotting : Cells are lysed to extract total protein. Protein concentrations are determined (e.g., via BCA assay), and equal amounts are separated by SDS-PAGE. Proteins are then transferred to a membrane (e.g., PVDF) and probed with primary antibodies against target proteins (e.g., anti-PPARγ) and a loading control (e.g., anti-β-actin). Detection is achieved using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-adipogenic agent by effectively reducing lipid accumulation in adipocytes.[1][2] Its mechanism, centered on the TRP channel-mediated downregulation of the master regulator PPARγ, provides a clear pathway for its action.[1][2] These findings position this compound as a compelling candidate for further investigation in the context of drug development for obesity and related metabolic diseases.

Future research should focus on in vivo studies to validate these cellular findings, assess bioavailability and safety profiles, and explore the potential synergistic effects of this compound with other therapeutic agents. Further elucidation of the downstream targets beyond FAS and a broader analysis of its impact on the adipokine secretome would provide a more complete picture of its metabolic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. The Alkamide trans-Pellitorine Targets PPARγ via TRPV1 and TRPA1 to Reduce Lipid Accumulation in Developing 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Alkamide trans-Pellitorine Targets PPARγ via TRPV1 and TRPA1 to Reduce Lipid Accumulation in Developing 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clitorin ameliorates western diet-induced hepatic steatosis by regulating lipogenesis and fatty acid oxidation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clitoria ternatea Flower Petal Extract Inhibits Adipogenesis and Lipid Accumulation in 3T3-L1 Preadipocytes by Downregulating Adipogenic Gene Expression [mdpi.com]

- 7. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anacyclus pyrethrum (L): Chemical Composition, Analgesic, Anti-Inflammatory, and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying Adipogenic Chemicals: Disparate effects in 3T3-L1, OP9 and primary mesenchymal multipotent cell models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pellitorine: From Traditional Medicine to Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pellitorine, a bioactive N-isobutylamide, is a significant constituent of several medicinal plants, most notably Anacyclus pyrethrum DC. and various Piper species. For centuries, these plants have been cornerstones of traditional medicine systems, including Ayurveda, Unani, and Siddha, for treating a wide array of ailments.[1][2] This technical guide provides a comprehensive overview of this compound's role in these traditional systems, supported by modern pharmacological validation. It delves into the compound's ethnobotanical uses, mechanisms of action, and key experimental protocols, presenting quantitative data in a structured format for researchers and drug development professionals. The guide also includes detailed visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction to this compound

This compound, also known as N-isobutyl-2,4-decadienamide, is an unsaturated aliphatic amide recognized for its pungent taste and significant biological activities. Its primary traditional source is the root of Anacyclus pyrethrum DC., commonly known as Akarkara, Pellitory, or Spanish Chamomile.[2][3] This plant is indigenous to North Africa, the Mediterranean region, and North India.[2] this compound is also found in plants of the Piper genus, such as Piper nigrum (black pepper), which are used extensively in traditional remedies worldwide.[4][5]

In traditional medicine, the dried root of A. pyrethrum is most commonly used, typically in powdered form.[6] These systems attribute a "hot" and "dry" temperament to the herb, believing it pacifies the Kapha and Vata doshas in Ayurvedic medicine.[1][6]

Traditional and Ethnobotanical Uses

The application of this compound-containing plants in traditional medicine is vast and varied, reflecting a long history of empirical observation. The primary uses are centered around its stimulant, analgesic, and aphrodisiac properties.

Key Traditional Applications:

-

Oral Health: The root of A. pyrethrum is widely used in Ayurveda for its efficacy in relieving toothache and promoting salivation (sialagogue effect).[3] It is used as a masticatory or in lozenges to alleviate dryness of the mouth and throat.[3] Tinctures are applied directly to decayed teeth and gums for pain relief.[3] Decoctions are also used as gargles for gingivitis and tonsillitis.

-

Aphrodisiac and Androgenic Effects: Akarkara is renowned in Ayurvedic and Unani medicine as a potent aphrodisiac.[1][6] It is traditionally used to treat erectile dysfunction, premature ejaculation, and to improve libido and sperm count.[6][7] It is believed to stimulate the hormonal regulation of male gonads and may improve testosterone levels.[6]

-

Nervous System Disorders: The plant is considered a powerful nervine tonic, used to strengthen nerve responses.[6] Medicated oils are applied externally to treat paralysis, sciatica, and tremors.[7] It is also used to manage amnesia, seizures, and depression.[1]

-

Anti-inflammatory and Analgesic: Traditional systems use the plant to manage inflammatory conditions and pain.[1] The powdered root, when applied to the skin, acts as a rubefacient, inducing heat and redness to relieve pain.[3] It is also used for joint pain and rheumatoid arthritis.[8][9]

-

Respiratory and Digestive Ailments: The powdered root is used as a snuff to clear chronic catarrh and congestion.[3] In small doses, it acts as an appetite stimulant.[8] It is also used for cough and hoarseness of voice.[8]

-

Immunomodulation: A. pyrethrum is considered an effective natural stimulant for the immune system.[6]

Pharmacological Properties and Quantitative Data

Modern scientific research has begun to validate many of the traditional claims associated with this compound, quantifying its biological activities.

| Pharmacological Activity | Target/Assay | Result (IC50 / LD50 / etc.) | Source Plant(s) | Reference |

| Cytotoxic Activity | HL-60 (Human promyelocytic leukemia cells) | Strong Cytotoxicity (Specific values not provided in abstract) | Piper nigrum | [2][5] |

| Cytotoxic Activity | MCF-7 (Human breast cancer cells) | Strong Cytotoxicity (Specific values not provided in abstract) | Piper nigrum | [2][5] |

| Antiparasitic Activity | Plasmodium falciparum | IC50 range: 0.05 - 311 µM | Anacyclus pyrethrum | [2] |

| Insecticidal Activity | Various insects | Potent (Specific values not detailed) | Anacyclus pyrethrum | [2] |

| Analgesic Activity | TRPV1 Antagonism | Acts as an antagonist | Tetradium daniellii | [10] |

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through various molecular mechanisms. One of the most significant is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

TRPV1 Antagonism

TRPV1 is a non-selective cation channel primarily expressed in sensory neurons. It is a key integrator of noxious stimuli, including heat, capsaicin (the pungent compound in chili peppers), and inflammatory mediators. While many pungent compounds from medicinal plants are TRPV1 agonists, this compound has been identified as a TRPV1 antagonist .[10] This antagonistic action likely underlies its analgesic properties, as it can inhibit pain signals induced by other vanilloids.[10]

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Akarkara (Anacyclus Pyrethrum) - Pellitory Medicinal Uses & Benefits | Dabur [dabur.com]

- 4. A systematic review on black pepper (Piper nigrum L.): from folk uses to pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Potential Anti-Cancer Lead Compound against HL60 and MCT-7 Cell Lines and Microbial Transformation of Piperine from Piper Nigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akarkara (Anacyclus Pyrethrum) - Properties, Benefits & Dosage [planetayurveda.com]

- 7. easyayurveda.com [easyayurveda.com]

- 8. sdach.ac.in [sdach.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. This compound, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pellitorine Isolation using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pellitorine, a bioactive N-alkylamide found in plants of the Asteraceae and Piperaceae families, such as Anacyclus pyrethrum (pellitory root) and Piper nigrum (black pepper), has garnered significant interest for its diverse pharmacological activities. These include insecticidal, analgesic, anti-inflammatory, and neuroprotective properties. The isolation and purification of this compound in high purity are crucial for further pharmacological studies, standardization of herbal products, and as a lead compound in drug discovery. High-performance liquid chromatography (HPLC) is a powerful technique for the efficient isolation and purification of this compound from complex plant extracts.

These application notes provide a detailed protocol for the extraction and subsequent isolation of this compound using preparative HPLC. The methodology is designed to be a comprehensive guide for researchers, from initial sample preparation to the acquisition of highly purified this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from the roots of Piper nigrum. The procedure can be adapted for other plant materials containing this compound.

Materials and Reagents:

-

Dried and powdered roots of Piper nigrum

-

Petroleum ether

-

Ethanol (95%)

-

5% Aqueous Hydrochloric Acid (HCl)

-

Concentrated Ammonia Solution

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Filtration apparatus

Procedure:

-

Maceration: The dry powdered roots of Piper nigrum (e.g., 4.8 kg) are repeatedly extracted with petroleum ether (e.g., 2.5 L) for over 48 hours, followed by extraction with ethanol (e.g., 2.5 L).

-

Solvent Evaporation: The extracts are combined and dried under vacuum using a rotary evaporator.

-

Acid-Base Extraction:

-

The dried ethanol extract is dissolved in a large volume of 5% aqueous hydrochloric acid (e.g., 1 L) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is filtered to remove non-alkaloidal substances.

-

The filtrate is then basified to a pH of 10 with a concentrated ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents.

-

-

Liquid-Liquid Extraction: The liberated alkaloids are exhaustively extracted with chloroform.

-

Drying and Concentration: The chloroform extract is washed with distilled water and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield an oily crude extract containing this compound.

Preparative HPLC for this compound Isolation

This section outlines a representative preparative HPLC method for the purification of this compound from the crude extract. This method is based on common practices for scaling up analytical separations of N-alkylamides.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.

-

Column: A reversed-phase C18 column (e.g., dimensions: 250 mm x 20 mm, particle size: 10 µm).

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Methanol

-

-

Detection Wavelength: 260 nm.

Procedure:

-

Sample Preparation: Dissolve the crude extract obtained from the extraction step in a minimal amount of the initial mobile phase composition (e.g., 30% Methanol in Water). Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Method Development (Analytical Scale): Initially, an analytical HPLC method can be developed on a smaller C18 column (e.g., 250 mm x 4.6 mm, 5 µm) to optimize the separation. A reported analytical method uses an isocratic mobile phase of 30% water and 70% methanol at a flow rate of 0.5 mL/min.

-

Scaling Up to Preparative Scale:

-

The analytical method is scaled up for the preparative column. The flow rate is adjusted proportionally to the cross-sectional area of the preparative column.

-

A gradient elution is often preferred in preparative HPLC for better separation and to handle the complexity of crude extracts. A representative gradient is outlined in the table below.

-

-

Fraction Collection: The eluent is monitored at 260 nm, and fractions corresponding to the this compound peak are collected using an automated fraction collector.

-

Purity Analysis and Post-Purification: The collected fractions are analyzed for purity using analytical HPLC. Fractions with the desired purity are pooled, and the solvent is removed under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data associated with the HPLC isolation of this compound.

Table 1: Preparative HPLC Method Parameters

| Parameter | Value |

| Column | Reversed-Phase C18 (250 mm x 20 mm, 10 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 260 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | Ambient |

Table 2: Quantitative Data for this compound Isolation

| Parameter | Value | Reference |

| Starting Plant Material (dry weight) | 100 g | |

| Yield of Crude Extract | Variable | |

| Yield of Purified this compound | 361.8 mg | |

| Purity of Isolated this compound | >95% (as determined by analytical HPLC) |

Visualizations

The following diagrams illustrate the key workflows in the isolation of this compound.

Caption: Workflow for the extraction of this compound from plant material.

Application Notes and Protocols for the Extraction of Pellitorine from Zanthoxylum zanthoxyloides Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanthoxylum zanthoxyloides, commonly known as Senegal prickly-ash or artar root, is a plant species with a rich history in traditional African medicine for treating a variety of ailments, including toothache, rheumatism, and sickle cell anemia.[1][2] The roots of this plant are a significant source of pellitorine, a bioactive N-isobutylamide known for its pungent taste and diverse pharmacological activities.[3][4][5] this compound has demonstrated potent insecticidal, anti-inflammatory, analgesic, and antimicrobial properties, making it a compound of great interest for drug discovery and development.[1][3][6][7]

These application notes provide detailed protocols for the extraction and isolation of this compound from the roots of Zanthoxylum zanthoxyloides. The methodologies described are intended to guide researchers in obtaining this valuable compound for further investigation into its therapeutic potential.

Data Presentation: this compound Extraction Yield

The yield of this compound is highly dependent on the extraction method and the specific batch of plant material. The following table summarizes quantitative data from a reported study on the extraction of this compound.

| Extraction Method | Starting Material | Crude Extract Yield | This compound Yield from Crude Extract | Reference |

| Methanol Extraction followed by Liquid-Liquid Partitioning and Column Chromatography | Zanthoxylum zanthoxyloides root powder | 10.78 ± 1.1% | 6.25 mg / 1 g of methanol extract | [2][8] |

Experimental Protocols

Two primary methods for the extraction of this compound from Zanthoxylum zanthoxyloides roots are detailed below: Maceration with Methanol followed by Chromatographic Purification and Soxhlet Extraction.

Protocol 1: Maceration with Methanol and Chromatographic Purification

This method involves an initial extraction with methanol, followed by a multi-step purification process to isolate this compound.

Materials and Equipment:

-

Dried and powdered roots of Zanthoxylum zanthoxyloides

-

Methanol (analytical grade)

-

Diethyl ether (analytical grade)

-

Ethyl acetate (analytical grade)

-

Hexane (analytical grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Glass column for chromatography

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Preparation of Plant Material:

-

Harvest fresh roots of Zanthoxylum zanthoxyloides.

-

Wash the roots thoroughly to remove any soil and debris.

-